2-Phenyl-5-propylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
94021-40-6 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-phenyl-5-propylpyrazine |
InChI |
InChI=1S/C13H14N2/c1-2-6-12-9-15-13(10-14-12)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChI Key |
LEOYBBISWJJHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Reactions of 2 Phenyl 5 Propylpyrazine
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scribd.comthieme-connect.de This electronic nature dictates its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on the pyrazine ring is generally challenging due to the deactivating effect of the nitrogen atoms, which makes the ring less susceptible to attack by electrophiles. scribd.comthieme-connect.de Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation often require harsh conditions and the presence of activating groups on the pyrazine ring or the use of N-oxides to proceed successfully. thieme-connect.de For 2-Phenyl-5-propylpyrazine, the phenyl and propyl groups are considered activating; however, the deactivation by the pyrazine nitrogens remains a significant barrier. thieme-connect.de In some cases, direct chlorination of alkylpyrazines at elevated temperatures has been shown to be a viable method for producing mono- and polychlorinated derivatives. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). scribd.comresearchgate.netnih.gov This is a powerful method for functionalizing the pyrazine core, especially when a good leaving group, such as a halogen, is present. researchgate.netrsc.org Halogenated pyrazine derivatives serve as key intermediates for introducing a variety of nucleophiles. scribd.com
Common nucleophilic substitution reactions on the pyrazine core include:
Amination: Halogens on the pyrazine ring can be readily displaced by amines under mild conditions. scribd.com
Hydroxylation: Halogenated pyrazines can be converted to hydroxypyrazines by reaction with sodium hydroxide. scribd.comrsc.org
Thiolation: Thiol nucleophiles can replace halogens to form sulfur-containing pyrazine derivatives. scribd.com
While direct nucleophilic displacement of a hydrogen atom on a pyrazine ring is less common, it has been observed in some instances, particularly in the functionalization of furazanopyrazines. thieme-connect.deresearchgate.net
Functional Group Interconversions of Phenyl and Propyl Moieties
The phenyl and propyl substituents on the this compound molecule offer additional sites for chemical modification.
Reactions of the Phenyl Group:
The phenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effect of the pyrazine ring on the incoming electrophile would need to be considered.
Reactions of the Propyl Group:
The aliphatic propyl group is susceptible to free-radical halogenation at the benzylic-like position adjacent to the pyrazine ring. This introduces a handle for further functionalization. For instance, oxidation of the propyl group could potentially yield a ketone or a carboxylic acid, depending on the reaction conditions and oxidizing agents used.
Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of pyrazine systems. researchgate.netrsc.orgrsc.org These reactions provide efficient methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgrsc.org
Several well-established palladium-catalyzed cross-coupling reactions are applicable to pyrazine derivatives, particularly halopyrazines: researchgate.netrsc.orgrsc.org
Suzuki Coupling: This reaction involves the coupling of a halopyrazine with a boronic acid or ester. It is a versatile method for introducing aryl and vinyl groups. researchgate.net
Stille Coupling: This reaction pairs a halopyrazine with an organotin compound. rsc.orgclockss.org
Sonogashira Coupling: This reaction is used to couple a halopyrazine with a terminal alkyne, providing access to alkynylpyrazines. researchgate.netrsc.org
Heck Coupling: This reaction involves the coupling of a halopyrazine with an alkene. researchgate.net
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halopyrazine with an amine. tandfonline.com
These coupling reactions have been instrumental in the synthesis of a wide array of functionalized pyrazines for various applications. researchgate.nettandfonline.com
Oxidative and Reductive Transformations of this compound Derivatives
The pyrazine ring and its substituents can undergo both oxidative and reductive transformations.
Oxidation:
The pyrazine ring itself is relatively stable to oxidation. However, the side chains can be oxidized. For example, alkyl side chains on pyrazines can be oxidized to carboxylic acids. inchem.org In the case of this compound, the propyl group could be oxidized. Furthermore, pyrazine N-oxides can be prepared, which can then be used to facilitate electrophilic substitution on the pyrazine ring. thieme-connect.de
Reduction:
Advanced Spectroscopic and Structural Elucidation Studies of 2 Phenyl 5 Propylpyrazine
Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-Phenyl-5-propylpyrazine can be confirmed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the propyl chain, the pyrazine (B50134) ring protons, and the phenyl group protons.
Propyl Group: The n-propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached directly to the pyrazine ring.
Pyrazine Ring: The two protons on the pyrazine ring at positions 3 and 6 are in different chemical environments and are expected to appear as distinct singlets or as an AX system of two doublets, depending on the solvent and resolution.
Phenyl Group: The protons of the phenyl group will typically appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. bhu.ac.in The spectrum for this compound is expected to show 9 distinct signals, corresponding to the 13 carbon atoms in the molecule (with some phenyl carbons being equivalent). The chemical shifts can be predicted based on established data for substituted pyrazines and benzenes. bhu.ac.inrsc.org
Aliphatic Carbons: The three carbons of the propyl chain will appear in the upfield region of the spectrum.
Aromatic and Heteroaromatic Carbons: The carbons of the pyrazine and phenyl rings will resonate in the downfield aromatic region (typically 110-160 ppm). The carbons directly attached to nitrogen atoms (C2, C5, C3, C6) will have characteristic shifts influenced by the heteroatom. researchgate.net
Predicted NMR Data for this compound ¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Propyl-CH₃ | ~0.9 - 1.0 | Triplet |
| Propyl-CH₂ (middle) | ~1.7 - 1.8 | Sextet |
| Propyl-CH₂ (attached to ring) | ~2.7 - 2.8 | Triplet |
| Phenyl H (ortho, meta, para) | ~7.4 - 8.0 | Multiplet |
| Pyrazine H-3 | ~8.6 - 8.8 | Singlet/Doublet |
¹³C NMR (Predicted)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Propyl-CH₃ | ~14 |
| Propyl-CH₂ (middle) | ~23 |
| Propyl-CH₂ (attached to ring) | ~37 |
| Phenyl C (para) | ~129 |
| Phenyl C (ortho, meta) | ~127-129 |
| Phenyl C (ipso) | ~137 |
| Pyrazine C-3 | ~142 |
| Pyrazine C-6 | ~143 |
| Pyrazine C-2 | ~151 |
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₃H₁₄N₂), the nominal molecular weight is 198 g/mol .
The molecular ion peak ([M]⁺) in the mass spectrum is expected at a mass-to-charge ratio (m/z) of 198. uni.lu The fragmentation of pyrazines is a well-studied process. doi.org The fragmentation of the propyl side chain is expected to follow patterns typical for alkyl-substituted aromatic compounds, where cleavage at the bond beta to the aromatic ring is favored due to the formation of a stable resonating cation. pressbooks.pub
Key fragmentation pathways include:
Loss of an Ethyl Radical: The most significant fragmentation is anticipated to be the cleavage of the C-C bond between the first and second carbon of the propyl chain (β-cleavage). This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a highly stable cation at m/z 169. This peak is often the base peak in the spectrum.
Loss of Propylene (B89431) (McLafferty Rearrangement): If a gamma-hydrogen is present, a McLafferty rearrangement can occur. For the propyl group, this would involve the transfer of a hydrogen from the terminal methyl group to one of the pyrazine nitrogens, followed by the elimination of a neutral propylene molecule (CH₂=CHCH₃, 42 Da), resulting in a fragment at m/z 156.
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyrazine ring itself is the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion, which would produce a fragment at m/z 171. doi.org
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity of Loss |
|---|---|---|
| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion |
| 171 | [C₁₂H₁₃N]⁺ | Loss of HCN |
| 169 | [C₁₁H₉N₂]⁺ | Loss of •C₂H₅ (Ethyl radical) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
C-H Vibrations: The spectrum will show distinct C-H stretching bands. Aromatic C-H stretches from both the phenyl and pyrazine rings are expected above 3000 cm⁻¹. Aliphatic C-H stretches from the propyl group will appear just below 3000 cm⁻¹.
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the phenyl and pyrazine rings will result in a series of characteristic bands in the 1400-1600 cm⁻¹ region. mahendrapublications.com
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar bonds, such as the C=C bonds in the phenyl ring, while IR spectroscopy is more sensitive to the vibrations of polar bonds like C=N. oup.com
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch (Phenyl & Pyrazine) |
| 2965 - 2850 | Aliphatic C-H Stretch (Propyl group) |
| ~1580 | Phenyl Ring Stretch |
| ~1525 | Pyrazine Ring Stretch |
| 1490 - 1400 | C=C & C=N Ring Stretching |
| 1200 - 1000 | C-H In-plane Bending, Ring Breathing |
X-ray Crystallography and Diffraction Studies of Pyrazine Scaffolds
While a specific single-crystal X-ray structure for this compound is not publicly documented, extensive crystallographic studies on related 2,5-disubstituted pyrazine derivatives provide a strong basis for predicting its solid-state behavior. tandfonline.comrsc.org
Additionally, weak C-H···N hydrogen bonds are frequently observed, where hydrogen atoms from the phenyl or alkyl groups of one molecule interact with the nitrogen atoms of a neighboring pyrazine ring. These interactions play a crucial role in stabilizing the resulting three-dimensional supramolecular architecture. The specific nature of the substituents (in this case, phenyl and propyl groups) dictates the precise packing arrangement, influencing material properties such as melting point and solubility. Studies on pyrazines with long alkyl chains have shown they can exhibit liquid crystalline properties, a behavior driven by the specific way molecules pack together. tandfonline.com
Theoretical and Computational Chemistry Investigations of 2 Phenyl 5 Propylpyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Phenyl-5-propylpyrazine.
The equilibrium geometry of phenyl-substituted azines is determined by a balance between the conjugative effects that favor a planar structure and the steric repulsion between ortho-hydrogens, which favors a non-planar twist. karatekin.edu.tr For 2-phenylpyrazine (B1619871), theoretical calculations have shown that the molecule adopts a non-planar conformation with a specific dihedral angle between the phenyl and pyrazine (B50134) rings to minimize steric hindrance while maintaining some π-conjugation. karatekin.edu.tr
Reactivity predictions can be inferred from the molecule's Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. civilica.com In pyrazine derivatives, the LUMO is often localized over the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack. The HOMO may have significant contributions from the phenyl ring, indicating sites prone to electrophilic attack.
DFT calculations on similar compounds, such as N-phenylpyrazine-2-carboxamide, have been used to compute and map molecular electrostatic potentials (MEP), identifying regions of positive and negative potential that guide intermolecular interactions. civilica.comnih.gov Such analysis for this compound would likely show negative potential around the two nitrogen atoms, making them hydrogen bond acceptors.
| Calculated Electronic Property | Predicted Value/Characteristic for this compound | Basis from Analogous Compounds |
| HOMO Energy | Moderate to High | Phenyl group contribution raises HOMO energy compared to unsubstituted pyrazine. |
| LUMO Energy | Low | Electron-deficient pyrazine ring leads to a low-lying LUMO. nih.gov |
| HOMO-LUMO Gap | Moderate | Indicates moderate chemical reactivity and stability. civilica.com |
| Dipole Moment | Non-zero, moderate magnitude | Asymmetric substitution leads to a permanent dipole moment. karatekin.edu.tr |
| Molecular Electrostatic Potential | Negative potential on N atoms; Positive potential on ring hydrogens | Common feature in pyrazine derivatives, guiding interactions. nih.gov |
Molecular Modeling and Docking Studies for Interaction Analysis
Molecular modeling and docking are essential in silico techniques to predict how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme active site. nih.govresearchgate.net
Detailed Research Findings: Docking studies on a vast array of pyrazine derivatives have revealed common interaction patterns. researchgate.net The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, which is the most common interaction observed for pyrazine-based ligands in protein structures. researchgate.net The aromatic phenyl ring can participate in several non-covalent interactions, including:
π-π Stacking: With aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
π-Cation Interactions: With positively charged residues such as Lysine (Lys) and Arginine (Arg).
Hydrophobic Interactions: The phenyl and propyl groups can fit into hydrophobic pockets within a protein's binding site.
For example, docking studies of pyrazine-based inhibitors against targets like Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) in tuberculosis research have shown the importance of these interactions for binding affinity. nih.govrsc.org Similarly, pyrazine analogs have been docked into the GPR6 receptor, where π-stacking interactions with fluorine and tryptophan residues were crucial. researchgate.net
A hypothetical docking simulation of this compound into a generic kinase active site, which often features a hydrophobic pocket and key hydrogen-bonding residues, would likely show the pyrazine nitrogens forming hydrogen bonds with backbone amides in the hinge region, while the phenyl and propyl groups occupy adjacent hydrophobic pockets.
| Interaction Type | Potential Interacting Residues in a Protein Target | Contributing Moiety of this compound |
| Hydrogen Bond (Acceptor) | Lys, Arg, Ser, Thr, Asn, Gln, Backbone NH | Pyrazine Nitrogens |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl Ring |
| Hydrophobic Interaction | Ala, Val, Leu, Ile, Met, Pro | Phenyl and Propyl Groups |
| Weak Hydrogen Bond (Donor) | Carbonyl oxygens (backbone or side-chain) | Aromatic C-H groups |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activity or physical properties, respectively.
Detailed Research Findings: QSAR models have been successfully developed for various classes of pyrazine derivatives to predict activities like cytotoxicity, herbicidal effects, and enzyme inhibition. researchgate.netnih.gov For instance, a QSAR study on substituted amides of pyrazine-2-carboxylic acids identified descriptors like the average negative electrostatic potential (Vs-) and LUMO energy as significant factors influencing cytotoxicity. nih.gov Another 3D-QSAR study on imidazo[1,5-α]pyrazine derivatives as IGF-1R inhibitors found that receptor-guided alignment produced robust models, highlighting the importance of steric and electrostatic fields for activity. nih.gov
A 3D-QSPR study on a series of 78 pyrazine derivatives successfully correlated their molecular fields with odor thresholds, demonstrating that computational models can predict sensory properties. researchgate.net For this compound, a QSAR/QSPR model would likely use a combination of descriptors to predict its activity or properties. These descriptors fall into several categories:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, specific steric field values from CoMFA (Comparative Molecular Field Analysis).
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching and shape of the molecule.
Based on these principles, a hypothetical QSAR model for a specific biological activity might predict that the lipophilicity contributed by the phenyl and propyl groups, combined with the hydrogen-bonding capacity of the pyrazine nitrogens, are key drivers of potency.
| QSAR/QSPR Descriptor Class | Specific Example Descriptor | Predicted Influence on this compound |
| Electronic | LUMO Energy | Lower LUMO energy may correlate with higher reactivity or specific biological activities. nih.gov |
| Hydrophobic | LogP | High LogP value due to phenyl and propyl groups would influence membrane permeability and hydrophobic binding. |
| Steric | Molecular Volume | The size and shape influence how the molecule fits into a binding site. |
| Topological | Wiener Index | Describes molecular branching, which can affect intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis determines the preferred three-dimensional shapes of a molecule, while molecular dynamics (MD) simulations model its movement and interactions over time.
Detailed Research Findings: The conformational behavior of alkyl-substituted pyrazines has been shown to differ from that of alkyl-substituted benzenes. colostate.edu This is attributed to a stabilizing interaction between an alpha-hydrogen atom of the alkyl substituent and the lone pair electrons on the adjacent ring nitrogen atom. colostate.edu For this compound, this suggests that the propyl group's conformation relative to the ring is not entirely random.
The most significant conformational variable is the torsion angle between the phenyl and pyrazine rings. Studies on 2-phenylpyrazine indicate a twisted, non-planar ground state. karatekin.edu.tr The propyl group adds further conformational flexibility with rotations possible around its C-C single bonds. A potential energy surface scan would reveal multiple local energy minima corresponding to different rotational isomers (rotamers) of the propyl chain and the phenyl ring.
MD simulations can provide insight into how the molecule behaves in a solvent or a biological environment. aip.org An MD simulation of this compound in water would show the dynamics of the phenyl and propyl groups, the stability of their preferred conformations, and the formation and breaking of hydrogen bonds between the pyrazine nitrogens and water molecules. colostate.edu In a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other over time. researchgate.net
| Computational Method | Predicted Finding for this compound | Basis from Analogous Compounds |
| Potential Energy Surface Scan | Identification of a twisted ground state for the phenyl-pyrazine linkage and multiple low-energy rotamers for the propyl group. | Studies on phenyl- and alkyl-substituted azines. karatekin.edu.trcolostate.edu |
| Molecular Dynamics in Water | The phenyl and propyl groups would exhibit significant torsional flexibility. The pyrazine nitrogens would form transient hydrogen bonds with water. | General principles and specific simulations of pyrazine in methanol. aip.org |
| Molecular Dynamics in a Protein | The binding pose would show fluctuations. The stability of key hydrogen bonds and hydrophobic contacts would determine residence time. | General application of MD to study protein-ligand stability. researchgate.net |
Mechanistic Investigations of Biological Activities Associated with 2 Phenyl 5 Propylpyrazine and Pyrazine Analogs
Enzyme Inhibition Mechanism Studies
Pyrazine (B50134) compounds have been identified as inhibitors of various enzymes, a key mechanism behind their therapeutic potential. wikipedia.org The specific nature of this inhibition varies depending on the enzyme and the structure of the pyrazine derivative.
Several pyrazine derivatives have demonstrated potent, targeted inhibition of enzymes crucial for disease progression. For instance, certain pyrazineamides function as covalent inhibitors of serine proteases like thrombin and Factor XIIa (FXIIa), which are central to the blood coagulation cascade. nih.gov Molecular docking studies have further revealed that some pyrazine derivatives exhibit a strong binding affinity for the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. researchgate.net The proposed mechanism involves the pyrazine derivative fitting into the receptor's binding site. researchgate.net Other kinases implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are also potential targets. researchgate.net
In the context of antimicrobial action, molecular docking simulations predict that the antibacterial effects of certain piperazine-substituted pyrazine derivatives may arise from the inhibition of GlcN-6-P synthase, an essential enzyme in the bacterial cell wall synthesis pathway. rjpbcs.com Furthermore, some pyrazine-containing compounds have been found to inhibit enzymes involved in inflammation and tissue degradation, such as nitric oxide synthase (NOS), elastase, and collagenase. nih.govresearchgate.net The inhibition of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) production, has also been noted, with proposed mechanisms involving the chelation of copper ions within the enzyme's active site. researchgate.netjetir.org
| Derivative Class | Target Enzyme(s) | Inhibition Mechanism/Finding |
| Pyrazineamides | Thrombin, Factor XIIa | Covalent inhibition, targeting serine proteases in the coagulation cascade. nih.gov |
| Fused Quinoxalines/Pyrazines | EGFR, CDK-2, VEGFR2 | Good binding affinity in docking studies, suggesting inhibition of kinase activity. researchgate.net |
| Pyrazine-2-carboxylic acid derivatives | GlcN-6-P synthase | Predicted inhibition of the enzyme, disrupting bacterial cell wall synthesis. rjpbcs.com |
| Paeonol-Pyrazine Hybrids | Nitric Oxide Synthase (inducible) | Inhibition of LPS-induced nitric oxide (NO) overexpression. nih.gov |
| Various Pyrazine Analogs | Tyrosinase, Elastase, Collagenase | Inhibition of enzymes related to pigmentation and tissue degradation. researchgate.net |
Receptor Binding and Signaling Pathway Analysis
Beyond direct enzyme inhibition, pyrazine analogs can modulate cellular functions by binding to specific cell surface receptors and altering intracellular signaling pathways.
A notable example is the affinity of certain pyrazine derivatives for Trace Amine-Associated Receptors (TAARs), particularly TAAR1. google.com These receptors are involved in neuromodulation, and ligands for TAAR1 are investigated for potential treatments of psychiatric and metabolic disorders. google.com The interaction of pyrazine compounds with G-protein coupled receptors (GPCRs) is also an area of active research. For example, while not a pyrazine itself, the antiviral metabolite tryptamine (B22526) acts on serotonin (B10506) receptors (5-HTRs), and pyrazine-based antivirals have also been identified, suggesting that receptor modulation could be a broader mechanism for this class of compounds. rockefeller.edu
In the context of cancer, pyrazine derivatives have been shown to bind to the Epidermal Growth Factor Receptor (EGFR), which is part of the ErbB family of receptors. researchgate.net This binding can disrupt downstream signaling cascades that promote tumor growth. researchgate.net Mechanistic studies have also revealed that pyrazine compounds can interfere with key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by inhibiting the phosphorylation of its components. researchgate.net Furthermore, they can prevent the nuclear translocation of NFATc1 (nuclear factor of activated T-cells 1), an immune regulator, thereby modulating inflammatory responses. researchgate.net
| Receptor/Pathway | Pyrazine Analog Type | Observed Effect/Mechanism |
| Trace Amine-Associated Receptor 1 (TAAR1) | Substituted benzamides with pyrazine moiety | Good binding affinity, suggesting potential for neuromodulation. google.com |
| Epidermal Growth Factor Receptor (EGFR) | Fused quinoxaline (B1680401) and pyrazine derivatives | Binding to the receptor, potentially inhibiting downstream pro-growth signaling. researchgate.net |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Unspecified pyrazine-containing compound | Inhibition of MAPK phosphorylation, alleviating oxidative stress. researchgate.net |
| NFATc1 Signaling | Unspecified pyrazine-containing compound | Interference with the nuclear translocation of NFATc1, modulating immune response. researchgate.net |
Molecular Basis of Antioxidant and Antimicrobial Action
Many pyrazine derivatives exhibit significant antioxidant and antimicrobial properties, the molecular bases of which are actively being investigated.
The antioxidant activity of pyrazines is often attributed to their ability to scavenge free radicals. Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have shown that specific substitutions, such as an amino group at the C8 position and a bromine atom at the C3 position, are crucial for potent free radical scavenging activity. tsijournals.comtsijournals.com A more complex mechanism involves the activation of the NRF2 (nuclear factor erythroid 2-related factor 2) antioxidative system. researchgate.net By upregulating this pathway, pyrazine compounds can enhance the cellular defense against reactive oxygen species (ROS), thereby mitigating oxidative stress. researchgate.net
The antimicrobial action of pyrazines is multifaceted. As mentioned previously, the inhibition of essential bacterial enzymes like GlcN-6-P synthase represents a key mechanism. rjpbcs.com This disrupts the synthesis of the bacterial cell wall, leading to cell death. rjpbcs.com Studies on alkylpyrazines have focused on understanding the relationship between their chemical structure and their antimicrobial efficacy. tugraz.at For instance, certain volatile pyrazines produced by endophytic bacteria, such as 2,3,5-trimethyl-6-propylpyrazine, have been shown to possess antimicrobial properties, contributing to the defense mechanisms of their host plants. nih.gov
| Biological Activity | Molecular Mechanism | Key Findings |
| Antioxidant | Free Radical Scavenging | Imidazo[1,2-a]pyrazines with specific substitutions (amino at C8, bromo at C3) show high activity. tsijournals.comtsijournals.com |
| Antioxidant | NRF2 Pathway Activation | Alleviates UVB-induced photoaging by restoring procollagen (B1174764) synthesis through ROS regulation. researchgate.net |
| Antimicrobial | Enzyme Inhibition | Inhibition of GlcN-6-P synthase disrupts bacterial cell wall formation. rjpbcs.com |
| Antimicrobial | Direct Action | Volatile alkylpyrazines produced by endophytes show activity against pathogenic microbes. nih.gov |
Interactions with Specific Biomolecules (e.g., DNA, proteins)
The biological effects of pyrazine derivatives can also be traced to their direct interactions with essential macromolecules such as proteins and nucleic acids.
Certain pyrazine-based drugs have been observed to bind to serum albumin, the most abundant protein in blood plasma. researchgate.net This binding is significant as it can form drug-protein complexes that influence the distribution, metabolism, and tissue targeting of the compound. researchgate.net Other studies have documented the interaction of pyrazine derivatives with intracellular proteins. For example, incubation of a pyrazine derivative with cellular proteins extracted from E. coli resulted in observable changes, indicating a direct interaction. tugraz.at
Direct interaction with DNA is another mechanism by which pyrazine analogs can exert potent biological effects, particularly cytotoxicity against cancer cells. Some planar pyrazine derivatives, such as indenoquinoxalines, are thought to function by intercalating between the base pairs of the DNA double helix. researchgate.net Another mode of interaction involves the binding of compounds like 2,5-Dimethyl-3,6-diphenylpyrazine to the minor groove of the DNA strand. Both intercalation and groove binding can interfere with DNA replication and transcription, ultimately leading to cell death. researchgate.net
| Biomolecule | Type of Interaction | Consequence of Interaction |
| Proteins (e.g., Albumin) | Non-covalent binding | Formation of drug-protein complexes, altering drug distribution and targeting. researchgate.net |
| Proteins (Intracellular) | Direct interaction | Observed precipitation of bacterial proteins upon incubation. tugraz.at |
| DNA | Intercalation | Insertion between base pairs, interfering with DNA processes. researchgate.net |
| DNA | Minor Groove Binding | Binding to the minor groove, potentially disrupting cellular replication. |
Analytical Methodologies for 2 Phenyl 5 Propylpyrazine Detection and Quantification in Research Matrices
Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are fundamental to the analysis of 2-Phenyl-5-propylpyrazine, providing the necessary separation from other components in a complex mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized methods.
Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and semi-volatile compounds like pyrazines. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). The choice of the column, particularly the stationary phase, is critical for achieving good resolution. For pyrazine (B50134) analysis, both polar and non-polar columns are used. For instance, the separation of closely related isomers like 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine has been successfully achieved on columns such as DB-WAX, DB-5, and HP-5ms. nih.gov
Table 1: Example of GC Parameters for Alkylpyrazine Analysis
| Parameter | Value |
|---|---|
| Column | DB-WAX |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 40°C, ramped to 260°C |
| Detector | Mass Spectrometer (MS) |
Note: These are general parameters and would require optimization for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile for GC analysis. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For pyrazines, reversed-phase HPLC with an octadecyl silica (ODS) C18 column is often employed, typically with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. nih.gov The separation of challenging regio-isomers of alkylpyrazines has been accomplished using specialized columns, such as a polysaccharide chiral stationary phase (Chiralpak AD-H), which highlights the potential for high-resolution separation of complex pyrazine mixtures. nih.gov
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is a powerful analytical technique used for the detection and identification of compounds based on their mass-to-charge ratio (m/z). When coupled with a separation technique like GC or HPLC, it provides a highly specific and sensitive method for the analysis of this compound.
In GC-MS analysis, after the compounds are separated by the GC column, they enter the mass spectrometer where they are ionized. Electron ionization (EI) is a common method used for pyrazines. The resulting molecular ions and their fragment ions are then separated by a mass analyzer. The mass spectrum of a compound is a unique fingerprint that allows for its identification. The fragmentation patterns of alkylpyrazines are often characterized by the loss of alkyl side chains.
For this compound, the molecular weight is 198.27 g/mol . The predicted mass spectrometry data provides insight into the expected ions that would be observed.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 199.12297 |
| [M+Na]⁺ | 221.10491 |
| [M-H]⁻ | 197.10841 |
| [M+NH₄]⁺ | 216.14951 |
| [M+K]⁺ | 237.07885 |
Data sourced from PubChemLite. uni.lu
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) is another highly sensitive technique used for the quantification of pyrazines in complex samples. nih.gov This method involves the selection of a specific precursor ion and its fragmentation to produce product ions, which are then monitored for quantification, a process known as multiple reaction monitoring (MRM). nih.gov
Spectroscopic Quantification Methods
Spectroscopic methods are used to quantify substances based on their interaction with electromagnetic radiation. For this compound, UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for quantification and structural elucidation.
UV-Visible Spectroscopy: Pyrazines exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The gas-phase UV absorption spectra of pyrazine show a broad continuum with absorption bands between 200 and 380 nm. researchgate.net According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be determined, provided a calibration curve is established with standards of known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of molecules. Both ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity of the atoms and verify the structure of isomers. nih.gov While primarily a qualitative technique, quantitative NMR (qNMR) can be used for accurate concentration measurements by integrating the signals of the analyte relative to a certified internal standard.
Sample Preparation and Extraction Protocols for Research Applications
The effective extraction of this compound from the research matrix is a critical step prior to instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., food, biological fluid, environmental sample) and the concentration of the analyte. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of the analyte in two immiscible liquids. For pyrazines, which are weakly basic, the sample can be acidified to protonate the pyrazines, making them more soluble in the aqueous phase. After washing with an organic solvent to remove non-basic compounds, the aqueous phase is made alkaline to deprotonate the pyrazines, which can then be extracted into an organic solvent like methylene (B1212753) chloride. perfumerflavorist.com
Solid-Phase Extraction (SPE): SPE is a more modern and efficient extraction technique that uses a solid sorbent to isolate the analyte from a liquid sample. The choice of sorbent is crucial for the selective retention of the target compound. For pyrazines, various sorbents can be used, and the method offers advantages such as high recovery, reduced solvent consumption, and ease of automation. researchgate.netnih.gov
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free extraction technique that is particularly well-suited for volatile and semi-volatile compounds in solid or liquid samples. A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition onto the fiber coating. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. researchgate.netgoogle.com This method is simple, fast, and sensitive. google.com
Table 3: Comparison of Sample Preparation Techniques for Pyrazine Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, well-established. | Can be time-consuming, requires large volumes of organic solvents. nih.gov |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent. | High selectivity and recovery, reduced solvent use. nih.gov | Can be more expensive than LLE. |
| Headspace Solid-Phase Microextraction (HS-SPME) | Partitioning of volatile analytes onto a coated fiber. | Solvent-free, simple, fast, high sensitivity. researchgate.netnih.gov | Fiber can be fragile and have a limited lifetime. |
Role of 2 Phenyl 5 Propylpyrazine As a Research Tool and Chemical Intermediate
Precursor in Heterocyclic Compound Synthesis
The pyrazine (B50134) ring is a stable aromatic system that serves as a foundational scaffold in organic synthesis. nih.gov As a substituted pyrazine, 2-Phenyl-5-propylpyrazine is a valuable precursor for the synthesis of more complex, polyfunctional heterocyclic compounds. The classical synthesis of the pyrazine core itself involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. rsc.orgresearchgate.net The development of methods to create unsymmetrically substituted pyrazines like the target compound allows for regioselective reactions. rsc.org
The pyrazine nucleus and its substituents can undergo various chemical modifications. For instance, halogenated pyrazines are known to participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. rsc.orgresearchgate.net While this compound is not halogenated, the phenyl and propyl groups offer sites for further functionalization. The phenyl ring can undergo electrophilic substitution, and the propyl group's alkyl C-H bonds can be activated for radical reactions, such as bromination, to introduce new reactive handles. researchgate.net Researchers utilize such pyrazine precursors to build novel molecular frameworks for applications ranging from pharmaceuticals to organic materials. tandfonline.com
Building Block for Complex Organic Molecules
In the modular assembly of complex molecular architectures, functionalized molecules known as organic building blocks are fundamental components. sigmaaldrich.com this compound can be viewed as a bifunctional building block, where the two nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions. This property is exploited in supramolecular chemistry to form well-defined molecular architectures, such as dinuclear or tetranuclear metal complexes. nih.gov
The combination of a rigid, aromatic phenyl group and a flexible alkyl propyl chain on the pyrazine scaffold makes it a versatile component for constructing larger organic molecules. sigmaaldrich.com Pyrazine-containing structures are integral to numerous biologically active compounds and therapeutic agents, including the proteasome inhibitor Bortezomib (B1684674). nih.gov The specific substitution pattern of this compound could be strategically employed in drug discovery programs to optimize binding interactions with biological targets or to fine-tune the pharmacokinetic properties of a lead compound. Its structural motifs are also relevant in the synthesis of agrochemicals and other specialized organic materials. tandfonline.com
Reference Standard in Analytical Chemistry Research
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for identifying and quantifying a substance in a sample. sigmaaldrich.com Numerous pyrazine derivatives are available as analytical standards for use in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comnacchemical.com
Governmental and research databases such as the NIST Chemistry WebBook contain spectral data for many related pyrazines, including 2-propylpyrazine (B97021) and 2-methyl-5-propylpyrazine. nist.govnist.gov This data, particularly mass spectra, is crucial for the unambiguous identification of these compounds in complex mixtures. nist.gov
Should this compound be identified as a component in food, beverages, or environmental samples, a certified reference standard of this specific compound would be essential for:
Confirmation of Identity: Matching the retention time and mass spectrum of the unknown peak with the pure standard.
Accurate Quantification: Creating a calibration curve to determine the exact concentration of the compound in the sample.
Method Validation: Ensuring the analytical method is reliable, accurate, and reproducible.
Applications in Flavor Chemistry Research (Focus on Chemical Components)
Pyrazines are among the most important classes of volatile compounds that contribute to the aroma and flavor of food and beverages. mdpi.com They are primarily formed during thermal processes like roasting, baking, and frying via the Maillard reaction. mdpi.com Alkylpyrazines are particularly well-known for contributing characteristic nutty, roasted, cocoa, and earthy aromas. mdpi.comresearchgate.net
The likely sensory properties of this compound can be inferred from related compounds. The propyl group suggests nutty, green, and vegetable-like notes, similar to 2-propylpyrazine. thegoodscentscompany.com The phenyl group would be expected to contribute more complex, heavier roasted or cocoa-like notes. Therefore, this compound is likely a potent aroma compound with a complex profile combining nutty, roasted, and possibly cocoa or burnt characteristics.
Research in flavor chemistry would utilize this compound to:
Investigate Flavor Formation: Study its formation pathways from specific precursors (amino acids, sugars) during the Maillard reaction.
Correlate Structure and Sensory Perception: Understand how the combination of phenyl and propyl groups on the pyrazine ring influences its odor threshold and sensory description.
Identify Key Food Aromas: Use it as a standard to identify and quantify its presence in products like coffee, roasted nuts, cocoa, and baked goods, helping to define the key chemical components of their flavor profiles. researchgate.netresearchgate.net
The table below details the flavor profiles of several pyrazine derivatives, illustrating the sensory characteristics associated with different substituents on the pyrazine core.
| Compound Name | Flavor/Odor Profile |
| 2-Propylpyrazine | Green, vegetable, nutty, burnt. thegoodscentscompany.com |
| 2-Methyl-5-propylpyrazine | No specific flavor data available; analytical data exists. nist.gov |
| 2-Methoxy-3-isobutylpyrazine | Strong green bell pepper, earthy, vegetable-like. perfumerflavorist.com |
| 2,3,5-Trimethylpyrazine | Chocolate enhancer, coffee, nutty, roasty. researchgate.netsemanticscholar.org |
| 2-Ethyl-3-methylpyrazine | Nutty, musty, corn, raw, earthy. researchgate.netsemanticscholar.org |
| 3,5(6)-Dimethyl-2-isobutylpyrazine | Chocolatey, cocoa, musky, with patchouli and vetiver tones. perfumerflavorist.com |
Advanced Research Perspectives and Future Directions in 2 Phenyl 5 Propylpyrazine Chemistry
Emerging Synthetic Strategies and Catalyst Development for Pyrazine (B50134) Systems
The synthesis of pyrazine derivatives has moved beyond traditional methods, such as the condensation of ethylenediamine (B42938) with vicinal diols, towards more efficient, atom-economical, and environmentally benign approaches. nih.gov A significant area of development is the use of earth-abundant base-metal catalysts. For instance, manganese pincer complexes have been successfully employed to catalyze the acceptorless dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazines. nih.govacs.org This method is highly sustainable, producing only water and hydrogen gas as byproducts. nih.gov
Modern organic synthesis techniques are also being increasingly applied to pyrazine systems. Iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents represents a robust methodology for creating complex pyrazine structures. nih.gov Similarly, nickel-catalyzed Kumada–Corriu cross-coupling reactions have proven effective for synthesizing trisubstituted pyrazines. nih.gov These advanced methods provide powerful tools for accessing a wide range of pyrazine compounds that were previously difficult to synthesize. nih.gov
In line with the principles of green chemistry, enzymatic catalysis is emerging as a viable synthetic route. A one-step synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines has been developed using Lipozyme® TL IM, a commercially available lipase. nih.gov This biocatalytic approach simplifies reaction procedures and minimizes the use of hazardous reagents. nih.gov Other novel strategies include the synthesis of substituted pyrazines from the diazidation of N-allyl malonamides followed by cyclization, and the development of Pd and Cu-free dehydrohalogenation polymerization to create pyrazinacene conjugated polymers. researchgate.netrsc.orgrsc.org
| Synthetic Strategy | Description | Catalyst/Reagent Example | Key Advantages |
| Acceptorless Dehydrogenative Coupling | Self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. nih.govacs.org | Manganese Pincer Complexes nih.gov | Atom-economical, uses earth-abundant metals, produces H₂ and H₂O as byproducts. nih.gov |
| C-H Functionalization | Direct coupling of organoboron agents with the pyrazine core, avoiding pre-functionalization. nih.gov | Iron-based catalysts nih.gov | High efficiency, robust for complex molecule synthesis. nih.gov |
| Enzymatic Catalysis | One-step amidation of pyrazine esters to form pyrazinamide derivatives. nih.gov | Lipozyme® TL IM nih.gov | Green, mild reaction conditions, minimizes hazardous waste. nih.gov |
| Diazidation/Cyclization | A sequence starting with N-allyl malonamides to produce pyrazines with ester and hydroxy groups. researchgate.netrsc.org | Copper or thermal mediation researchgate.net | Provides access to specifically functionalized pyrazine cores. researchgate.net |
Exploration of Novel Reactivity and Chemical Transformations
Research into the reactivity of the pyrazine ring is uncovering new ways to modify its structure and introduce functional complexity. Beyond classical transformations like nitration, bromination, and amidation to produce derivatives for specific applications like anticancer agents, modern synthetic chemistry is enabling more precise modifications. imist.maimist.ma
The direct C-H functionalization of pyrazines is a particularly active area of research, as it allows for the introduction of aryl or other groups without the need for pre-functionalized starting materials, streamlining synthetic pathways. nih.gov The pyrazine nucleus is also a versatile scaffold for a variety of named cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, which are fundamental for creating C-C and C-N bonds, respectively. researchgate.netresearchgate.net Furthermore, once a pyrazine core is synthesized, it can be further derivatized through reactions such as alkylations, side-chain brominations, and hydrogenations to explore a wider chemical space. researchgate.net These explorations into novel reactivity are crucial for generating libraries of pyrazine compounds for screening in drug discovery and materials science. nih.gov
| Transformation Type | Description | Application Example |
| Classical Functionalization | Reactions such as nitration, bromination, acetylation, and amidation on the pyrazine ring. imist.maimist.ma | Synthesis of pyrazine derivatives with potential antimigration and antiproliferative activities. imist.maimist.ma |
| C-H Functionalization | Direct formation of a carbon-carbon or carbon-heteroatom bond by replacing a C-H bond. nih.gov | Streamlined synthesis of complex natural products like botryllazine A. nih.gov |
| Cross-Coupling Reactions | Palladium- or Nickel-catalyzed reactions to form C-C or C-N bonds. researchgate.netnih.gov | Used in Suzuki and Kumada–Corriu reactions to build substituted pyrazine systems. researchgate.netnih.gov |
| Post-Synthesis Derivatization | Further modification of a synthesized pyrazine core through alkylation, bromination, or hydrogenation. researchgate.net | Creation of diverse compound libraries for biological or material screening. researchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of pyrazine systems. Density Functional Theory (DFT) is widely used to investigate the energetic properties of pyrazine derivatives, such as heats of formation, and to elucidate reaction mechanisms. semanticscholar.org For instance, DFT calculations have been used to predict the stability and energetic performance of novel energetic materials based on bis-oxadiazolo-pyrazine backbones. semanticscholar.org Computational methods are also employed to create electrostatic potential maps and analyze the energetics of molecular recognition and binding modes, as seen in the host-guest chemistry of pyrazine N,N'-dioxide with calix nih.govpyrroles. rsc.org
For more complex phenomena, highly advanced computational techniques are being applied. The molecular dynamics of pyrazine following electronic state excitation have been investigated using realistic 24-mode model Hamiltonians and treated with methods like the multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation. aip.org To gain deeper insights into the complex electronic absorption spectra of pyrazine, simulations are now being performed using multi-state-multimode vibronic Hamiltonians parameterized with high-level equation-of-motion coupled-cluster methods. chemrxiv.orgnih.gov These sophisticated models can account for non-adiabatic coupling between multiple electronic states and vibrational modes, providing a powerful tool for interpreting experimental spectra. chemrxiv.org
| Computational Method | Application in Pyrazine Chemistry | Specific Example |
| Density Functional Theory (DFT) | Prediction of ground-state properties, reaction energetics, and molecular structures. semanticscholar.org | Calculating heats of formation and densities for potential energetic materials; analyzing binding modes in host-guest complexes. semanticscholar.orgrsc.org |
| Molecular Dynamics (MD) Simulation | Investigating the time-evolution of molecular systems after an external stimulus, such as light absorption. aip.org | Simulating the nuclear motion of all 24 vibrational modes of pyrazine after electronic excitation. aip.org |
| Equation-of-Motion Coupled-Cluster (EOM-CC) | High-accuracy calculation of excited electronic states and their properties. chemrxiv.orgnih.gov | Parameterizing vibronic Hamiltonians to simulate and explain the features of the electronic absorption spectrum of pyrazine. chemrxiv.orgnih.gov |
| In Silico Screening | Predicting biological activity (e.g., antitumor) and ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov | Virtual screening of pyrazine derivatives to identify potential drug candidates. nih.gov |
Interdisciplinary Research Opportunities involving Pyrazine Chemical Biology and Materials Science
The unique electronic properties and rigid structure of the pyrazine ring make it a valuable scaffold for applications that bridge chemistry with biology and materials science. nih.govrsc.org
In chemical biology , pyrazine derivatives are being explored as tools to probe biological systems and as therapeutic leads. nih.gov An example is 2,3-bis(mercaptomethyl)pyrazine (BMMP), which has been developed as a highly effective disulfide-reducing agent for use with proteins and other biomolecules under biological conditions. rsc.org The pyrazine scaffold is a common feature in many approved drugs, including the proteasome inhibitor bortezomib (B1684674) and the diuretic amiloride. nih.govmdpi.com Current research is focused on developing new bioactive agents, such as N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which act as insect growth modulators by targeting chitin (B13524) biosynthesis, highlighting a direct application in agrochemical biology. nih.gov
In materials science , pyrazines are at the core of new functional materials with applications in electronics and energy storage. rsc.org Pyrazine-functionalized π-conjugated materials are being developed for use in optoelectronic devices such as solar cells and light-emitting diodes. rsc.org A significant breakthrough is the use of pyrazine-based polymers, like poly(hexaazatrinaphthalene) (PHATN), as universal cathode materials for high-power, fast-charge rechargeable metal batteries, including those based on Na, Mg, and Al. osti.gov Furthermore, pyrazines serve as essential building blocks for creating porous materials like metal-organic frameworks (MOFs) and coordination polymers. chinesechemsoc.orgacs.org A two-dimensional conjugated MOF based on tetraphenylpyrazine has been demonstrated as a cathode for air self-charging aqueous zinc-ion batteries, showcasing the potential of these materials in next-generation energy storage systems. chinesechemsoc.org
| Interdisciplinary Field | Application Area | Specific Example of Pyrazine System |
| Chemical Biology | Bio-organic Reagents | 2,3-bis(mercaptomethyl)pyrazine (BMMP) as a superior disulfide-reducing agent for proteins. rsc.org |
| Agrochemicals | N-(5-phenylpyrazin-2-yl)-benzamide derivatives acting as insecticides by inhibiting chitin synthase. nih.gov | |
| Pharmaceuticals | The pyrazine ring is a key component in drugs like the anticancer agent Bortezomib. nih.govmdpi.com | |
| Materials Science | Optoelectronics | Pyrazine-based π-conjugated polymers for solar cells and light-emitting diodes. rsc.org |
| Energy Storage | Poly(hexaazatrinaphthalene) (PHATN) as a universal cathode material for fast-charge batteries. osti.gov | |
| Porous Materials | Pyrazine-based Metal-Organic Frameworks (MOFs) for gas adsorption and self-charging batteries. chinesechemsoc.orgacs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Phenyl-5-propylpyrazine, and what key reaction steps are involved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, benzoic acid derivatives can undergo acylation, bromination, and esterification to form intermediates, followed by cyclization to yield the pyrazine core. Piperazine derivatives (e.g., 2-phenylpiperazine) are synthesized via similar pathways, where optimizing solvent polarity (e.g., dichloromethane vs. ethyl acetate) and reagent ratios (e.g., acyl chloride to amine) significantly impacts yield . Key steps include purification via normal-phase chromatography and structural validation using IR and HNMR .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : A combination of IR spectroscopy (to confirm functional groups like C-N stretches in pyrazine rings), HNMR (to resolve aromatic protons and propyl chain environments), and GC-MS (for molecular weight confirmation) is essential. High-performance liquid chromatography (HPLC) ensures purity (>95%), while melting point analysis provides additional validation . NIST Chemistry WebBook data can cross-reference spectral signatures for accuracy .
Q. How does the reactivity of the pyrazine ring in this compound influence its functionalization?
- Methodological Answer : The pyrazine ring’s electron-deficient nature facilitates nucleophilic substitution at the 5-position. For example, reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) yield substituted derivatives. Electrophilic aromatic substitution is less favored due to ring deactivation, but directed metalation (e.g., using LDA) can enable regioselective modifications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and side-product formation.
- Catalyst use : Lewis acids like ZnCl₂ can accelerate cyclization steps .
- Statistical design : Response surface methodology (RSM) identifies critical parameters (e.g., molar ratios, time) for maximum yield .
Q. How should researchers address contradictory data in thermal stability studies of this compound?
- Methodological Answer : Contradictions often arise from impurity interference or instrumentation variability. Mitigation strategies include:
- Replicate experiments : Conduct DSC/TGA in triplicate to confirm decomposition temperatures.
- Purity reassessment : Re-purify samples via recrystallization or chromatography .
- Literature cross-validation : Compare results with NIST-reported thermal data or structurally analogous pyrazines .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and reactive sites. Molecular docking studies predict binding affinities for bioactivity research. Software like Gaussian or ORCA generates optimized geometries, while PubChem data informs ligand-receptor interactions .
Q. What strategies are recommended for designing bioactivity studies on this compound derivatives?
- Methodological Answer :
- Structural diversification : Introduce substituents (e.g., halogens, sulfonyl groups) at the 5-propyl position to modulate pharmacokinetic properties .
- Assay selection : Prioritize enzyme inhibition assays (e.g., phosphodiesterase) based on structural similarity to known bioactive piperazines .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity early in the research pipeline .
Data Analysis and Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
